molecular formula C15H18N2 B13994049 6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile CAS No. 92869-82-4

6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile

Cat. No.: B13994049
CAS No.: 92869-82-4
M. Wt: 226.32 g/mol
InChI Key: PBPZQAAXVOGKFG-UHFFFAOYSA-N
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Description

6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with benzyl, methyl, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with acetone followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile: shares structural similarities with other pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties

Properties

CAS No.

92869-82-4

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

6-benzyl-1,4-dimethyl-3,6-dihydro-2H-pyridine-2-carbonitrile

InChI

InChI=1S/C15H18N2/c1-12-8-14(17(2)15(9-12)11-16)10-13-6-4-3-5-7-13/h3-8,14-15H,9-10H2,1-2H3

InChI Key

PBPZQAAXVOGKFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C(C1)C#N)C)CC2=CC=CC=C2

Origin of Product

United States

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